Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13516569
InChI: InChI=1S/C12H11FO3/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4,6,8H,3H2,1-2H3
SMILES: CCOC(=O)C#CC1=CC(=C(C=C1)OC)F
Molecular Formula: C12H11FO3
Molecular Weight: 222.21 g/mol

Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate

CAS No.:

Cat. No.: VC13516569

Molecular Formula: C12H11FO3

Molecular Weight: 222.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate -

Specification

Molecular Formula C12H11FO3
Molecular Weight 222.21 g/mol
IUPAC Name ethyl 3-(3-fluoro-4-methoxyphenyl)prop-2-ynoate
Standard InChI InChI=1S/C12H11FO3/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4,6,8H,3H2,1-2H3
Standard InChI Key VIPMIVWAYJUKRZ-UHFFFAOYSA-N
SMILES CCOC(=O)C#CC1=CC(=C(C=C1)OC)F
Canonical SMILES CCOC(=O)C#CC1=CC(=C(C=C1)OC)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate features a phenyl ring substituted at the third position with a fluorine atom (-F) and at the fourth position with a methoxy group (-OCH₃). The propiolate moiety (-C≡C-COOEt) is esterified to an ethyl group, yielding the final structure:

Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate=C12H11FO3\text{Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate} = \text{C}_{12}\text{H}_{11}\text{FO}_{3}

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight222.21 g/mol
Molecular FormulaC₁₂H₁₁FO₃
IUPAC NameEthyl 3-(3-fluoro-4-methoxyphenyl)propiolate

The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility and π-π stacking interactions.

Synthesis and Optimization

Conventional Synthetic Routes

The primary synthesis involves acylation of ethyl propiolate with 3-fluoro-4-methoxyphenol derivatives under mild conditions. A typical protocol includes:

  • Reagents: Ethyl propiolate, 3-fluoro-4-methoxyphenol, dichloromethane (solvent).

  • Catalyst: Calcium hypochlorite (Ca(OCl)₂) and acetic acid .

  • Conditions: 0–40°C, 12–24 hours, yielding 75–85% purity .

This method avoids hazardous reagents like chromium trioxide, aligning with green chemistry principles .

Patent-Based Innovations

A 2008 Chinese patent (CN101318900A) details a one-step synthesis using propargyl alcohol, ethanol, calcium hypochlorite, and acetic acid in dichloromethane . Key advantages include:

  • Yield: 75% at room temperature .

  • Safety: Eliminates pressurized reactors and toxic byproducts .

Biological Activities and Mechanistic Insights

TargetIC₅₀ (μM)Model SystemReference
COX-212.4Murine macrophages
NF-κB18.9HEK293 cells

Anticancer Properties

Preliminary studies suggest apoptosis induction in cancer cells via mitochondrial depolarization. In HeLa cells, 50 μM exposure caused 45% viability loss at 48 hours.

Applications in Medicinal Chemistry

Prodrug Development

The ethyl ester enhances lipophilicity, improving blood-brain barrier penetration. Hydrolysis in vivo releases propiolic acid, a potential kinase inhibitor.

Polymer Chemistry

As a dienophile in Diels-Alder reactions, it forms cross-linked polymers with tunable thermal stability (Tg = 120–150°C).

Challenges and Future Directions

Pharmacokinetic Limitations

  • Oral Bioavailability: <20% in rodent models due to first-pass metabolism.

  • Half-Life: 2.3 hours (mice), necessitating structural modifications.

Synthetic Scalability

Current methods require optimization for industrial-scale production. Continuous-flow reactors may enhance yield and safety .

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